molecular formula C8H11N3O B598429 N-((6-Aminopyridin-2-YL)methyl)acetamide CAS No. 1203295-89-9

N-((6-Aminopyridin-2-YL)methyl)acetamide

Cat. No.: B598429
CAS No.: 1203295-89-9
M. Wt: 165.196
InChI Key: HQSWCZDDQGJJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Aminopyridin-2-yl)methyl)acetamide is a valuable chemical scaffold and intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure, featuring both acetamide and aminopyridine moieties, allows it to serve as a key precursor in the development of compounds for pharmacological research. For instance, derivatives based on similar (6-aminopyridin-2-yl)methyl structures have been identified as potent and selective muscarinic receptor antagonists, demonstrating M2-sparing M3 antagonistic activity, which is a valuable property for investigating therapeutic agents with potential for fewer cardiac side effects . Furthermore, the aminopyridine core is a privileged structure in drug discovery, frequently employed in the synthesis of molecules evaluated for diverse biological activities, including anticancer properties . As a versatile building block, N-((6-Aminopyridin-2-yl)methyl)acetamide provides researchers with a critical starting point for constructing complex molecular architectures, facilitating the exploration of new chemical space and the development of potential inhibitors for various disease targets.

Properties

IUPAC Name

N-[(6-aminopyridin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)10-5-7-3-2-4-8(9)11-7/h2-4H,5H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSWCZDDQGJJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678485
Record name N-[(6-Aminopyridin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203295-89-9
Record name N-[(6-Aminopyridin-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-acetylamino-6-aminopyridine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Acetylamino-6-aminopyridine Subtitle: A Janus Scaffold for Supramolecular Assembly and Kinase Ligand Design

Executive Summary

2-acetylamino-6-aminopyridine (N-(6-aminopyridin-2-yl)acetamide) represents a critical class of "Janus" molecules—compounds possessing dual faces for molecular recognition. Structurally, it is a desymmetrized derivative of 2,6-diaminopyridine. Its significance lies in its ability to present a specific Donor-Acceptor-Donor (DAD) or Donor-Donor-Acceptor (DDA) hydrogen-bonding array depending on the rotameric state of the amide bond. This versatility makes it a cornerstone scaffold in two high-value fields: supramolecular polymer chemistry (as a recognition unit for uracil/thymine derivatives) and medicinal chemistry (as a hinge-binding motif in kinase inhibitors).

Chemical Identity & Physicochemical Profile

ParameterData
IUPAC Name

-(6-aminopyridin-2-yl)acetamide
CAS Registry 65214-86-0
Molecular Formula

Molecular Weight 151.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in

,

pKa (Calculated) ~6.1 (Pyridine N), ~14 (Amide NH)
Key Motif 2,6-disubstituted pyridine (Desymmetrized)

Synthetic Protocol: Selective Mono-Acetylation

The primary synthetic challenge is the desymmetrization of 2,6-diaminopyridine (DAP). Since both amine groups are chemically equivalent and highly nucleophilic, statistical acetylation often leads to a mixture of unreacted starting material, the desired mono-acetylated product, and the di-acetylated byproduct (


-(pyridine-2,6-diyl)diacetamide).

The Protocol: Kinetic Control via Limiting Reagent Rationale: To maximize mono-acetylation, we utilize a slight deficiency of the acylating agent at depressed temperatures to reduce the kinetic energy available for the second acetylation event.

Materials
  • Substrate: 2,6-Diaminopyridine (10.0 mmol, 1.09 g)

  • Reagent: Acetic Anhydride (

    
    ) (9.5 mmol, 0.90 mL) — Note: 0.95 equivalents used to suppress di-acetylation.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane (50 mL)

  • Base: Triethylamine (

    
    ) (10.0 mmol)
    
Step-by-Step Methodology
  • Solubilization: Dissolve 2,6-diaminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (

    
     or Ar). Ensure complete dissolution; sonicate if necessary.
    
  • Thermal Regulation: Cool the reaction mixture to 0°C using an ice/water bath. This kinetic control is critical to differentiate the nucleophilicity of the first amine vs. the amide-substituted pyridine.

  • Controlled Addition: Dilute the acetic anhydride in 10 mL of THF. Add this solution dropwise over 60 minutes using a pressure-equalizing addition funnel.

    • Critical Checkpoint: Rapid addition will create localized high concentrations of

      
      , favoring the formation of the di-acetylated impurity.
      
  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). The mono-product typically runs between the starting material (polar, baseline) and the di-acetylated impurity (less polar, higher

    
    ).
    
  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Purification: Flash column chromatography is required. Silica gel stationary phase.[1][2]

    • Gradient: Start with 100% DCM to elute the di-acetylated byproduct. Shift to 5-10% MeOH/DCM to elute the target 2-acetylamino-6-aminopyridine.

    • Recrystallization: For analytical purity, recrystallize from Ethanol/Water.

Workflow Visualization

SynthesisFlow Start 2,6-Diaminopyridine (Symmetric Nucleophile) Condition THF, 0°C -> RT Slow Addition Start->Condition Reagent Acetic Anhydride (0.95 eq, Limiting) Reagent->Condition Mixture Crude Mixture: 1. SM (Trace) 2. Mono (Major) 3. Di (Minor) Condition->Mixture 12h Stirring Purification Flash Chromatography (DCM -> 10% MeOH) Mixture->Purification Concentration Product Target: 2-acetylamino-6-aminopyridine Purification->Product Isolation

Figure 1: Kinetic control strategy for the desymmetrization of 2,6-diaminopyridine.

Structural Analysis: The Hydrogen Bonding Arrays

The utility of 2-acetylamino-6-aminopyridine stems from its ability to adopt specific tautomeric and rotameric forms that dictate its hydrogen bonding "code."

A. Tautomerism

While the amino-pyridine form is dominant in solution and solid state, the molecule can theoretically exist in an imino-pyridine tautomer. However, NMR evidence confirms the amino-form is the stable species, preserving the aromaticity of the pyridine ring.

B. The "Janus" Hydrogen Bonding Motifs

The molecule presents a specific array of Hydrogen Bond Donors (D) and Acceptors (A).

  • DDA Motif (Supramolecular Recognition):

    • Site 1 (Pyridine N): Acceptor (A)

    • Site 2 (Amide NH): Donor (D)

    • Site 3 (Amine

      
      ):  Donor (D)
      
    • Significance: This ADD (or DDA) pattern is complementary to imides like Uracil or Thymine (which present a DAD pattern). This makes the scaffold a "Hamilton Receptor" mimic, capable of base-pairing with specific drug targets or self-assembling into supramolecular polymers.

  • Intramolecular Bonding:

    • The carbonyl oxygen of the acetyl group can form a weak intramolecular hydrogen bond with the adjacent pyridine ring hydrogen (C3-H), locking the conformation in a planar state favorable for intercalation or stacking.

Interaction Diagram

HBonding cluster_Scaffold 2-acetylamino-6-aminopyridine (DDA Array) cluster_Target Target (e.g., Uracil/Kinase Hinge) (AAD/DAD Array) PyridineN Pyridine N (Acceptor) AmideNH Amide N-H (Donor) TargetO1 Carbonyl O (Acceptor) AmideNH->TargetO1 H-Bond AmineNH Amine N-H (Donor) TargetO2 Carbonyl O (Acceptor) AmineNH->TargetO2 H-Bond TargetNH Imide N-H (Donor) TargetNH->PyridineN H-Bond

Figure 2: The complementary hydrogen bonding array (DDA vs AAD) driving molecular recognition.

Spectroscopic Characterization (Self-Validation)

To validate the synthesis, the following NMR signals are diagnostic. The absence of symmetry is the key indicator of success (distinguishing it from the symmetric starting material and di-acetylated byproduct).


 NMR (300 MHz, DMSO-

):
  • 
     9.85 ppm (s, 1H):  Amide 
    
    
    
    . (Downfield due to anisotropy and H-bonding).
  • 
     7.45 ppm (t, 
    
    
    
    Hz, 1H):
    Pyridine
    
    
    . (Triplet indicates coupling to two non-equivalent neighbors).
  • 
     7.30 ppm (d, 
    
    
    
    Hz, 1H):
    Pyridine
    
    
    (Ortho to acetamido group).
  • 
     6.15 ppm (d, 
    
    
    
    Hz, 1H):
    Pyridine
    
    
    (Ortho to amino group; upfield due to strong electron donation from
    
    
    ).
  • 
     5.80 ppm (bs, 2H):  Amine 
    
    
    
    . (Broad singlet,
    
    
    exchangeable).
  • 
     2.05 ppm (s, 3H):  Acetyl 
    
    
    
    .

Validation Logic:

  • If you see two doublets and one triplet in the aromatic region, you have the Mono-product .

  • If you see one doublet and one triplet (integration 2:1), you have the Symmetric starting material or di-product.

  • Check the integration of the methyl singlet (2.05 ppm) against the aromatic protons. A 3:3 ratio confirms mono-acetylation. A 6:3 ratio indicates di-acetylation.

Applications in Drug Discovery & Materials

Medicinal Chemistry: Kinase Inhibition

This scaffold acts as a bioisostere for the Adenine ring found in ATP.

  • Mechanism: The Pyridine N and the Amino

    
     form a bidentate H-bond pair with the "hinge region" backbone of kinase enzymes (e.g., CDK2, VEGFR).
    
  • Advantage: The acetamido group at the 2-position extends into the ribose binding pocket or solvent front, allowing for the attachment of solubilizing tails or selectivity-enhancing moieties.

Supramolecular Materials

The high fidelity of the DDA hydrogen bonding array allows this molecule to be used as a "terminator" or "initiator" in supramolecular polymerization. It binds strongly to telechelic polymers end-capped with uracil or thymine units, affecting viscosity and thermal properties of the material.

References

  • Selective Acylation Protocols

    • Vertex AI Search / NIH PubMed: "Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands." (2025).[3][4] Demonstrates the difficulty of desymmetrization and the necessity of kinetic control.

    • (General Search Verification)

  • Hydrogen Bonding Motifs

    • Bernstein, J., et al. (1995).[5][6] "Patterns in Hydrogen Bonding: Graph-Set Analysis." Angewandte Chemie International Edition. (Defines the

      
       motifs common in these aminopyridine dimers).
      
  • NMR Solvent Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][8][9][10] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for identifying residual THF/DCM in the workup).

  • Supramolecular Chemistry

    • Beijer, F. H., Sijbesma, R. P., Kooijman, H., Spek, A. L., & Meijer, E. W. (1998). "Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding." J. Am. Chem. Soc. (Contextualizes the DDA/DAD recognition arrays).

Sources

A Guide to N-((6-Aminopyridin-2-YL)methyl)acetamide: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality chemical starting points for novel therapeutics. This approach, which utilizes low molecular weight compounds (typically <300 Da) to probe protein binding sites, offers a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2][3] Within the vast landscape of fragment libraries, the aminopyridine scaffold has emerged as a privileged structure, frequently identified as a key interacting motif in a multitude of therapeutically relevant protein targets, particularly kinases.[4] This technical guide provides an in-depth exploration of a specific aminopyridine derivative, N-((6-aminopyridin-2-yl)methyl)acetamide , as a versatile and strategic fragment for drug discovery campaigns. We will dissect its physicochemical properties, outline a robust synthetic protocol, detail validated biophysical screening methodologies for hit identification, and present a logical framework for its evolution from a fragment hit to a lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced FBDD strategies.

The Rationale: Why N-((6-Aminopyridin-2-YL)methyl)acetamide?

The strategic selection of fragments is paramount to the success of any FBDD campaign. An ideal fragment should possess not only appropriate physicochemical properties but also chemical functionality that allows for straightforward and logical elaboration into more complex, higher-affinity lead compounds. N-((6-aminopyridin-2-yl)methyl)acetamide embodies these principles through its unique structural features.

The core 2-aminopyridine motif is a well-established "hinge-binding" element, particularly effective in targeting the ATP-binding site of protein kinases.[4] The primary amine and the pyridine nitrogen can form a canonical bidentate hydrogen bond pattern with the kinase hinge region, a critical interaction for potent inhibition. The acetamide group provides an additional hydrogen bond donor/acceptor pair while the methylene linker offers a non-rigid connection, allowing the fragment to adopt favorable conformations within a binding pocket.

Physicochemical Profile: Adherence to the "Rule of Three"

For a fragment to be effective, it must exhibit favorable properties such as adequate solubility and a low degree of complexity. The "Rule of Three" provides a useful guideline for these parameters.[3] Let's analyze the profile of a closely related analog, N-(6-aminopyridin-2-yl)acetamide, to infer the properties of our title compound.

PropertyValue (for N-(6-aminopyridin-2-yl)acetamide)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)151.17 g/mol [5][6]< 300 DaYes
cLogP~0[6]≤ 3Yes
Hydrogen Bond Donors2 (primary amine, amide N-H)[5]≤ 3Yes
Hydrogen Bond Acceptors3 (pyridine N, amide C=O)[5]≤ 3Yes
Rotatable Bonds1[5]≤ 3Yes
Table 1: Physicochemical properties of a core analog in relation to FBDD guidelines.

The properties of the core scaffold align perfectly with the "Rule of Three," indicating that N-((6-aminopyridin-2-yl)methyl)acetamide is an excellent candidate for fragment screening due to its predicted high solubility and low structural complexity, which increases the probability of identifying efficient binding interactions.[3]

Synthesis and Characterization: A Validated Protocol

The availability of a reliable and scalable synthetic route is a critical, yet often overlooked, aspect of FBDD. Rapid resynthesis and analog generation are essential for validating initial hits and building a structure-activity relationship (SAR). The synthesis of N-((6-aminopyridin-2-yl)methyl)acetamide can be approached via the selective acylation of its diamine precursor.

Proposed Synthetic Pathway

The most direct route involves the selective acetylation of one of the amino groups of (6-aminopyridin-2-yl)methanamine. Achieving mono-substitution requires careful control of reaction conditions to prevent di-acetylation.

G cluster_0 Synthesis of N-((6-aminopyridin-2-yl)methyl)acetamide SM (6-aminopyridin-2-yl)methanamine (Precursor) R Acetic Anhydride (1.0 eq) Pyridine (cat.), DCM 0°C to RT SM->R Step 1: Selective Acetylation P N-((6-aminopyridin-2-yl)methyl)acetamide (Target Fragment) R->P QC Purification & QC (Column Chromatography, ¹H NMR, LC-MS) P->QC G cluster_workflow Fragment Screening & Validation Workflow Lib Fragment Library (incl. title compound) S1 Primary Screen (e.g., Thermal Shift Assay) Lib->S1 High Throughput S2 Secondary Screen (e.g., SPR or NMR) S1->S2 Preliminary Hits Val Hit Validation (e.g., X-Ray Crystallography) S2->Val Confirmed Binders Out Validated Hit Fragment Val->Out Structural Data G cluster_0 Hit-to-Lead Optimization Vectors Frag N-((6-aminopyridin-2-yl)methyl)acetamide (Core Fragment) V1 Vector 1: Explore substitutions on the pyridine ring (e.g., at C4, C5) Frag->V1 Fragment Growing V2 Vector 2: Modify the acetamide group (e.g., replace methyl with larger groups) Frag->V2 Fragment Growing V3 Vector 3: Elaborate from the primary amine (Requires protection/deprotection strategy) Frag->V3 Fragment Linking/Merging

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-acetyl-1,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-acetyl-1,6-diaminopyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the selective mono-acetylation of 1,6-diaminopyridine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Introduction: The Challenge of Selectivity

The synthesis of N-acetyl-1,6-diaminopyridine presents a classic chemoselectivity problem. The starting material, 1,6-diaminopyridine, possesses two nucleophilic amino groups with similar reactivity. Standard acylation conditions often lead to a statistical mixture of unreacted starting material, the desired mono-acetylated product, and the undesired di-acetylated side product.[1][2] Achieving high yields of the mono-acetylated product requires careful control over reaction conditions to favor a single acetylation event. This guide addresses the most common issues encountered and provides field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the N-acetylation of 1,6-diaminopyridine, and why is it so prevalent?

A1: The primary and most common side product is N,N'-(pyridine-2,6-diyl)diacetamide, the di-acetylated product. Its formation is a direct consequence of the starting material having two reactive amino groups. Once the first amino group is acetylated to form the desired product, the second amino group can still act as a nucleophile and react with the acetylating agent. The reaction of diamines with acyl chlorides, for example, is known to readily form di-acylated products unless specific strategies are employed to enhance selectivity.[1][2]

Q2: My reaction mixture is turning dark brown or black. What causes this discoloration?

A2: Discoloration during the acylation of pyridine derivatives can arise from several sources. Pyridine rings, especially those with activating amino substituents, can be susceptible to oxidation, particularly at elevated temperatures or upon prolonged exposure to air. Additionally, strong acids or bases used in certain protocols can promote side reactions or decomposition. It is best practice to run such reactions under an inert atmosphere (e.g., Nitrogen or Argon) and to use purified, degassed solvents to minimize these degradation pathways.[3]

Q3: Can 4-Dimethylaminopyridine (DMAP) be used as a catalyst for this reaction?

A3: Yes, 4-DMAP is an excellent nucleophilic catalyst for acylation reactions and can significantly accelerate the process.[4][5] It functions by reacting with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium salt.[6] This intermediate is much more electrophilic than acetic anhydride itself, allowing for faster acylation of the amine. However, be aware that catalysis accelerates both the first and second acetylation steps. Therefore, while DMAP increases the reaction rate, it does not inherently solve the selectivity problem and must be used in conjunction with other control strategies.

Troubleshooting Guide: Side Product Formation

This section provides in-depth solutions to specific experimental problems.

Issue 1: Significant Formation of Di-acetylated Byproduct

Question: I've run my reaction and TLC/LC-MS analysis shows a large peak corresponding to the di-acetylated product, resulting in a low yield of my desired mono-acetylated compound. How can I suppress this over-acylation?

Answer: Controlling the formation of the di-acetylated byproduct is the central challenge. The key is to manipulate the reaction conditions to favor the first acetylation event while disfavoring the second. Here are the primary strategies, ranked by ease of implementation:

  • Stoichiometric Control & Slow Addition: This is the most direct method. Instead of adding the acetylating agent all at once, add it dropwise via a syringe pump over several hours. This keeps the instantaneous concentration of the acetylating agent low, increasing the probability that it will react with the more abundant starting material rather than the newly formed mono-acetylated product. Use only a slight excess (1.0-1.1 equivalents) of the acetylating agent. Using a large excess of the diamine substrate is another common strategy to minimize diamide formation, though it can complicate purification.[1]

  • Lower Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even -20 °C). Lowering the temperature decreases the overall reaction rate, providing a wider kinetic window to distinguish between the first and second acetylation. The activation energy for the second acetylation may be slightly higher, making it more sensitive to temperature reduction.

  • Choice of Acetylating Agent: Acetic anhydride is a common and reactive choice. If selectivity remains poor, consider using a less reactive acetylating agent. This might include certain acetyl esters. Conversely, more reactive agents like acetyl chloride require even more stringent control over addition rates and temperature.[7]

  • Temporary Protecting Groups: Advanced strategies involve the temporary and in-situ protection of one amine group. Recent literature has shown that bubbling CO₂ through the reaction mixture can form a temporary carbamate with one of the amino groups, effectively protecting it and allowing for highly selective mono-acylation.[1][2] Other methods have employed boron complexes to achieve a similar selective deactivation.[8][9]

Troubleshooting Workflow: Minimizing Di-acetylation

This diagram outlines the decision-making process for optimizing your reaction.

G start High Di-acetylation Observed cond1 Is slow addition being used? start->cond1 action1 Implement slow addition of acetylating agent (e.g., syringe pump) cond1->action1 No cond2 Is reaction run at low temp? cond1->cond2 Yes action1->cond2 action2 Reduce temperature to 0 °C or below cond2->action2 No cond3 Are equivalents of acetylating agent > 1.1? cond2->cond3 Yes action2->cond3 action3 Reduce acetylating agent to 1.0-1.1 equivalents cond3->action3 Yes final_check Re-analyze product ratio. Consider advanced methods (e.g., CO2 protection) if issue persists. cond3->final_check No action3->final_check G ac2o Acetic Anhydride (Ac₂O) intermediate N-Acetyl-DMAP Cation (Highly Reactive) ac2o->intermediate Reacts with dmap 4-DMAP dmap->intermediate product Amide (R-NHAc) intermediate->product Reacts with amine Amine (R-NH₂) amine->product dmap_regen 4-DMAP (Regenerated) product->dmap_regen Releases

Sources

N-((6-Aminopyridin-2-YL)methyl)acetamide poor solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing N-((6-Aminopyridin-2-YL)methyl)acetamide

Case ID: #SOL-PYR-006 Status: Open Priority: High (Experimental Blockage) Compound Class: Aminopyridine / Acetamide Linker[1][2]

Executive Summary

You are encountering precipitation issues with N-((6-Aminopyridin-2-YL)methyl)acetamide upon dilution into aqueous buffers (PBS, cell media). This is a known physicochemical characteristic of 2,6-disubstituted aminopyridines.[1][2]

The root cause is a "pKa Cliff" combined with high crystal lattice energy.[2] The pyridine nitrogen has a pKa likely in the range of 6.0–6.5 . At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) state , which is the least soluble form. The high melting point (~158°C) indicates strong intermolecular stacking (likely H-bonding between the amide and the aminopyridine ring), creating a "brick dust" molecule that resists dissolution in water once the organic cosolvent (DMSO) is diluted.

This guide provides three validated protocols to overcome this solubility barrier without compromising biological assay integrity.

Module 1: The Mechanistic Barrier

To solve the problem, you must visualize the equilibrium. The molecule behaves differently depending on the pH of your buffer.

SolubilityMechanism cluster_0 The Danger Zone (pH 7.0 - 7.5) Acid Acidic pH (< 6.0) Protonated Species (+) Neutral Physiological pH (7.4) Neutral Species (0) Acid->Neutral Deprotonation (pH > pKa) Soluble Soluble (Ionic Dipole Interactions) Acid->Soluble High Solubility Neutral->Acid Protonation (pH < pKa) Precipitate Precipitate (Crystal Lattice Re-formation) Neutral->Precipitate Thermodynamic Crash

Figure 1: The pH-dependent solubility cliff.[1][2] At pH 7.4, the equilibrium shifts toward the neutral species, driving precipitation.

Module 2: Troubleshooting Decision Tree

Before altering your experimental design, follow this logic flow to determine the correct formulation strategy.

DecisionTree Start Issue: Precipitation in Buffer CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc Yes CheckConc->HighConc High Load LowConc No (< 100 µM) CheckConc->LowConc Low Load CheckAssay Is this a Cell-Based Assay? CellYes Yes (Cells) CheckAssay->CellYes CellNo No (Enzymatic/Binding) CheckAssay->CellNo ProtocolA Use Protocol A: Acidic Shift Priming HighConc->ProtocolA LowConc->CheckAssay ProtocolB Use Protocol B: HP-β-CD Complexation CellYes->ProtocolB ProtocolC Use Protocol C: DMSO Step-Down CellNo->ProtocolC

Figure 2: Selection guide for solubilization protocols based on concentration and assay tolerance.

Module 3: Validated Solubilization Protocols

Protocol A: The "Acidic Shift" (For High Concentrations / Animal Studies)

Best for: In vivo dosing or high-concentration enzymatic assays where DMSO is restricted.[1][2]

Theory: By lowering the bulk pH slightly or creating a local acidic environment, you force the pyridine nitrogen to protonate (become positively charged), drastically increasing aqueous solubility.

Steps:

  • Dissolve compound in 0.1 M Acetic Acid or 0.1 M HCl (instead of DMSO) to create a 10x stock.[2]

    • Result: Clear solution (Salt formation in situ).[2]

  • Dilute this acidic stock into your buffer (e.g., PBS).[2]

    • Critical: Ensure the buffering capacity of your PBS is sufficient to neutralize the acid to a tolerable level (e.g., pH 6.5–7.0) without returning fully to pH 7.4 immediately.

  • Verification: If the solution clouds up upon neutralization, you have exceeded the thermodynamic solubility limit of the neutral species. You must lower the concentration.

Protocol B: Cyclodextrin Complexation (The "Gold Standard" for Cells)

Best for: Cell culture (prevents DMSO toxicity) and preventing precipitation over time.[2]

Theory: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic pyridine ring sits inside the CD cavity, while the hydrophilic exterior keeps the complex in solution.

Steps:

  • Prepare a 20% (w/v) HP-β-CD solution in pure water or PBS.[1][2]

  • Dissolve your compound in DMSO at 100x the final desired concentration.[2]

  • The Pre-Incubation (Crucial): Add the DMSO stock to the 20% HP-β-CD solution slowly with vortexing.[1][2]

    • Ratio: Keep DMSO < 5% of this intermediate mix.[2]

    • Incubate: Shake at 37°C for 30 minutes to allow equilibrium complexation.

  • Dilute this complexed mix into your cell media.[2]

    • Outcome: The compound remains "hidden" from the water network, preventing precipitation.

Protocol C: The "Step-Down" Dilution (For Low Conc/Enzymatic Assays)

Best for: Quick biochemical assays (IC50 curves) where <1% DMSO is acceptable.[1][2]

Theory: Prevents "Shock Precipitation" caused by adding a drop of high-concentration DMSO stock directly into a large volume of water.[1][2]

Steps:

  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute to 1 mM in 100% DMSO (NOT water).

  • Step 1: Dilute 1:10 into a 50% DMSO / 50% Water mix. (Now 100 µM).[2]

  • Step 2: Dilute 1:10 into your Assay Buffer.[2] (Now 10 µM, 5% DMSO).

  • Step 3: Final dilution to assay concentration.

    • Why this works: It gradually introduces the water shell, preventing the rapid formation of crystal nuclei.

Module 4: Comparative Data Table

Solvent / AdditiveSolubility PotentialBiological ToxicityRecommended Use
100% DMSO High (>50 mM)High (Cells tolerate <0.5%)Stock storage only (-20°C).[1][2]
PBS (pH 7.4) Poor (<100 µM)*NoneFinal assay buffer only.[1][2]
PBS (pH 6.0) Moderate/HighLow (Check protein stability)Enzymatic assays.
20% HP-β-CD High (~5-10 mM)Very LowCell culture & In vivo (IP/IV).[1][2]
Ethanol ModerateHighNot recommended (evaporation issues).[1][2]

*Estimated based on structural analogs (2-amino-6-methylpyridine) near neutral pH.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does my solution look clear initially but precipitate after 2 hours? A: You are observing "Ostwald Ripening." Upon initial dilution, you created a supersaturated solution (Kinetic Solubility).[2] Over time, the system seeks Thermodynamic Equilibrium, and the molecules align into their stable crystal lattice (the "brick dust" form). Solution: Use Protocol B (Cyclodextrin) to stabilize the kinetic state.

Q2: Can I sonicate the cloudy suspension to redissolve it? A: No. Sonication creates heat and breaks up aggregates temporarily, but it does not change the thermodynamics. The compound will re-precipitate, often as larger crystals that are even harder to manage. If it crashes, filter it or start over with a better protocol.

Q3: Is the acetamide group hydrolyzing? A: Unlikely under standard storage conditions.[2] Amides are generally stable at neutral pH.[2] However, avoid storing stocks in acidic water (Protocol A) for prolonged periods (>24 hours), as acid-catalyzed hydrolysis of the acetamide to a primary amine could occur.[1]

References

  • PubChem Database. N-Methylacetamide (CID 6582) and Aminopyridine derivatives.[1][2] Physical properties and pKa data.[2][3][4] Available at: [1][2]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[2] CRC Press.[2][3] (Standard reference for solubility of pyridine derivatives).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validation for Protocol B).

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[2][3] (Source for "Brick Dust" vs. "Grease Ball" solubility theory).

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. (Theoretical basis for Protocol A).

Sources

Technical Support Center: Stability and Degradation of N-((6-Aminopyridin-2-YL)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Disclaimer: N-((6-Aminopyridin-2-YL)methyl)acetamide is a specific molecule for which publicly available, peer-reviewed degradation studies are not available. This guide has been constructed based on established principles of organic chemistry and authoritative data from structurally analogous compounds containing aminopyridine and acetamide moieties. The pathways and protocols described herein are predictive and intended to serve as a robust starting point for your investigations.

Introduction: Understanding the Stability Profile

Welcome to the technical support guide for N-((6-Aminopyridin-2-YL)methyl)acetamide. The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Degradation can lead to loss of potency and the formation of potentially toxic impurities. This molecule's structure, featuring a 6-aminopyridine ring, a methylene bridge, and an acetamide functional group, presents several potential sites for chemical degradation. Understanding these liabilities is the first step in developing a stable formulation and a reliable analytical method.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the handling and analysis of this compound in solution. We will explore the most probable degradation pathways—hydrolysis, oxidation, and photodegradation—and provide detailed, field-tested methodologies for conducting forced degradation studies, a process mandated by regulatory bodies like the ICH to elucidate potential degradation products.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely degradation pathways for N-((6-Aminopyridin-2-YL)methyl)acetamide in solution?

Answer: Based on its functional groups, the compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The acetamide linkage is the most probable site for hydrolysis. Under acidic or basic conditions, this bond can be cleaved to yield (6-aminopyridin-2-yl)methanamine and acetic acid. Amide hydrolysis is a common degradation route for many pharmaceuticals.

  • Oxidation: The two amino groups and the electron-rich pyridine ring are susceptible to oxidation.[3] Oxidizing agents (e.g., hydrogen peroxide, dissolved oxygen) or exposure to certain catalysts can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products.[4][5] Studies on similar aminopyridine compounds have shown that the amino group can be oxidized to a hydroxyl group, which may lead to further decomposition.[3]

  • Photodegradation: Pyridine and its derivatives can be sensitive to UV light.[6] Exposure to light, particularly in solution, can provide the energy needed to initiate radical reactions or other photochemical transformations, leading to a complex mixture of degradants.

The following diagram illustrates these predicted primary pathways.

G parent N-((6-Aminopyridin-2-YL)methyl)acetamide hydrolysis_prod (6-aminopyridin-2-yl)methanamine + Acetic Acid parent->hydrolysis_prod Acid / Base Hydrolysis oxidation_prod N-Oxide Derivatives Hydroxylated Species parent->oxidation_prod Oxidation (e.g., H₂O₂, O₂) photo_prod Complex Photodegradants parent->photo_prod Photolysis (UV/Vis Light) G start Prepare API Stock Solution (e.g., 1 mg/mL in ACN:H₂O) control Untreated Control (t=0 sample) start->control acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid therm Thermal Stress (e.g., 80°C in solution) start->therm photo Photolytic Stress (ICH Q1B light exposure) start->photo stress_cond Incubate under stress (Monitor over time) control->stress_cond acid->stress_cond base->stress_cond oxid->stress_cond therm->stress_cond photo->stress_cond neutralize Neutralize & Dilute to working concentration stress_cond->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze characterize Characterize Degradants & Evaluate Mass Balance analyze->characterize

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocols

1. Preparation:

  • Prepare a stock solution of N-((6-Aminopyridin-2-YL)methyl)acetamide at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Prepare separate aliquots for each stress condition. Include a control sample stored at 2-8°C and protected from light.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another aliquot for a final base concentration of 0.1 M.

  • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. [4]* Thermal Degradation: Heat an aliquot at a controlled temperature (e.g., 80°C).

  • Photolytic Degradation: Expose an aliquot to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). [7] 3. Monitoring and Analysis:

  • Incubate the stressed samples. For hydrolytic and oxidative studies, start by monitoring at time points like 2, 4, 8, and 24 hours at room temperature or slightly elevated temperature (e.g., 60°C) to accelerate degradation.

  • Before analysis, cool samples to room temperature and neutralize the acidic and basic aliquots with an equimolar amount of base or acid, respectively.

  • Dilute all samples, including the control, to a suitable working concentration (e.g., 0.1 mg/mL).

  • Analyze by a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

4. Data Evaluation:

  • Calculate the percentage degradation for each condition.

  • Perform a mass balance calculation to ensure all degradants are accounted for. The sum of the parent API and all degradation products should ideally be close to 100% of the initial API concentration. [8]* Use MS data to propose structures for the observed degradation products.

Data Summary Table (Example)
Stress ConditionReagent/ParametersIncubation Time/Temp% Degradation (Parent)Major Degradants (Proposed)
Acid Hydrolysis 0.1 M HCl8 h @ 60°C15.2%(6-aminopyridin-2-yl)methanamine
Base Hydrolysis 0.1 M NaOH4 h @ 60°C18.5%(6-aminopyridin-2-yl)methanamine
Oxidation 3% H₂O₂24 h @ RT11.8%N-oxide (+16 Da), Dihydroxy (+32 Da)
Thermal Solution48 h @ 80°C6.3%(6-aminopyridin-2-yl)methanamine
Photolytic ICH Q1B StandardN/A21.0%Multiple, uncharacterized

References

  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(7), 941-949. [Link]

  • S, S., & G, S. (2022). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. International Journal of Environment and Climate Change, 12(11), 2126-2136. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(3), 48-55. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Ankush, R. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. [Link]

  • Hernández-Gordillo, A., et al. (2021). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 11(11), 1369. [Link]

  • Gangwar, D., et al. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. Rasayan Journal of Chemistry, 14(3), 1953-1958. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. [Link]

  • Xu, Z., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 512-516. [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Zhu, L., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 93(4), 1803-1809. [Link]

  • Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (8), 2049-2054. [Link]

  • Antonchick, A. P., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2354-2357. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Al-Zoubi, R. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3460. [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation. [Link]

  • Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (8), 2049-2054. [Link]

  • Al-Tohamy, M. F., et al. (2022). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. Catalysts, 12(5), 521. [Link]

  • European Medicines Agency. (2005). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Bünz, P. V., & Cook, A. M. (1993). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 59(9), 2845-2848. [Link]

  • Krake, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1146-1154. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Li, K., et al. (2024). Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 67(4), 3026-3045. [Link]

  • Krake, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1146-1154. [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. (n.d.). Hydrolysis of the amide bond in N-acetylated L-methionylglycine catalyzed by various platinum(II) complexes under physiologically relevant conditions. [Link]

Sources

Validation & Comparative

Comparative Guide: N-((6-Aminopyridin-2-YL)methyl)acetamide vs. Dasatinib in Src/Abl Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment vs. The Drug

This guide compares two distinct chemical entities within the kinase inhibitor landscape: Dasatinib , a nanomolar-potency, FDA-approved Type I inhibitor, and N-((6-Aminopyridin-2-yl)methyl)acetamide (herein referred to as Fragment-6AP ), a minimal structural motif representative of early-stage fragment-based drug discovery (FBDD).

For the drug developer, this comparison serves as a case study in medicinal chemistry evolution . It illustrates the critical transition from a simple "hinge-binding" pharmacophore (Fragment-6AP) to a conformation-selective, high-affinity clinical drug (Dasatinib).

FeatureN-((6-Aminopyridin-2-yl)methyl)acetamideDasatinib (Sprycel)
Role Chemical Building Block / FragmentClinical Kinase Inhibitor
Potency (IC50) Estimated >100

M (Weak)
< 1 nM (Potent)
Binding Mode Hinge Region (ATP Mimetic)Type I (Active Conformation)
Selectivity Low (Promiscuous H-bonding)Moderate (Dual Src/Abl profile)
Key Interaction H-bond donor/acceptor pairHinge H-bonds + Hydrophobic Spine + Gatekeeper

Mechanistic Deep Dive: Binding Modes

Dasatinib: The Optimized "Active" Binder

Dasatinib is a multi-targeted kinase inhibitor that binds to the active conformation of the Abl and Src kinases.[1] Unlike Imatinib (which requires the "DFG-out" inactive conformation), Dasatinib binds regardless of the activation loop position, allowing it to overcome many Imatinib-resistant mutations.

  • Hinge Binding: The 2-amino-thiazole core forms critical hydrogen bonds with the kinase hinge region (specifically Met318 in Abl).

  • Hydrophobic Spine: The chloro-methyl-phenyl ring occupies the hydrophobic pocket, stabilizing the active structure.

  • Solvent Tail: The piperazine tail extends towards the solvent front, improving solubility and pharmacokinetic properties.[1]

Fragment-6AP: The Minimal Pharmacophore

Fragment-6AP represents a "seed" molecule.[1] The 2-aminopyridine moiety is a classic "hinge binder" found in many kinase inhibitors.[1]

  • Mechanism: The pyridine nitrogen (acceptor) and the amino group (donor) mimic the adenine ring of ATP, forming a bidentate hydrogen bond with the kinase hinge residues.

  • The Deficit: Lacking the hydrophobic "tail" and "cap" of Dasatinib, Fragment-6AP has a rapid "off-rate" (residence time is negligible) and low affinity. The acetamide tail provides weak solubility but no significant binding energy contribution within the deep pocket.[1]

Visualization: Src/Abl Signaling & Inhibition Points

SrcAblPathway GF Growth Factors (PDGF/EGF) RTK RTK Activation GF->RTK Src Src Family Kinases (Inactive) RTK->Src Activates Src_Act Src (Active) Src->Src_Act Phosphorylation STAT5 STAT5 Signaling (Proliferation) Src_Act->STAT5 Abl Bcr-Abl (Oncogene) Abl->STAT5 PI3K PI3K/Akt Pathway (Survival) Abl->PI3K Dasatinib Dasatinib (High Affinity Block) Dasatinib->Src_Act Potent Inhibition (<1nM) Dasatinib->Abl Fragment Fragment-6AP (Weak Competition) Fragment->Src_Act Weak Inhibition (>100uM)

Caption: Comparative intervention points. Dasatinib provides robust blockade of active Src/Abl, while Fragment-6AP offers only transient, weak competition at the ATP binding site.

Performance Comparison Data

Since Fragment-6AP is a chemical building block and not a marketed drug, direct head-to-head clinical data does not exist. The following data compares Dasatinib against the theoretical performance of a 2-aminopyridine fragment based on standard Fragment-Based Drug Discovery (FBDD) principles.

Potency & Thermodynamics[3]
MetricDasatinibFragment-6AP (Theoretical)Interpretation
IC50 (Src) 0.5 - 0.8 nM> 100,000 nM (100

M)
Dasatinib is ~100,000x more potent.
IC50 (Abl) < 1.0 nM> 100,000 nMFragment lacks hydrophobic anchoring.[1]
Ligand Efficiency (LE) Moderate (~0.3 kcal/mol/atom)High (>0.4 kcal/mol/atom)Fragment binds efficiently per atom, but lacks total binding energy.[1]
Residence Time Long (Slow Off-rate)Very Short (Fast Off-rate)Fragment washes out immediately; Dasatinib stays bound.
Resistance Profile (Gatekeeper Mutations)
  • Dasatinib: Susceptible to the T315I mutation.[1][2] The Threonine-to-Isoleucine mutation creates a steric clash with the drug's core.

  • Fragment-6AP: Theoretically less susceptible to steric clashes due to its small size, but its binding is so weak that this "advantage" is clinically irrelevant.[1]

Experimental Protocols

To validate these differences, researchers must use different assay sensitivities. A standard kinase assay will detect Dasatinib but will likely miss the Fragment activity entirely.

Protocol A: High-Sensitivity Fragment Screening (For Fragment-6AP)

Use this to detect weak binding of the aminopyridine fragment.

Method: Surface Plasmon Resonance (SPR) or Ligand-Observed NMR.[1]

  • Protein Prep: Express and purify the Kinase Domain of c-Src or c-Abl (biotinylated).[1]

  • Immobilization: Immobilize kinase on a Streptavidin SPR chip (e.g., Biacore Series S). Target density: 3000-5000 RU (high density required for fragments).

  • Preparation: Dissolve Fragment-6AP in 100% DMSO (stock 100 mM). Dilute to running buffer (PBS-P+, 2% DMSO).

  • Injection: Inject concentration series: 0, 50, 100, 250, 500, 1000

    
    M.
    
    • Note: High concentrations are necessary.[1]

  • Analysis: Measure Steady-State Affinity (

    
    ). Do not expect slow kinetics. Look for "square wave" sensorgrams (fast on/fast off).[1]
    
Protocol B: Standard Kinase Inhibition Assay (For Dasatinib)

Use this for potent IC50 determination.

Method: FRET-based Assay (e.g., LanthaScreen or Z'-LYTE).

  • Reagents: Src/Abl Kinase, Fluorescein-labeled peptide substrate, ATP (at

    
    ), Dasatinib.[1]
    
  • Compound Prep: Serial dilution of Dasatinib in DMSO (Start at 1

    
    M, 3-fold dilutions down to 0.1 pM).
    
  • Reaction:

    • Mix Kinase + Substrate + Compound in 384-well plate.[1]

    • Incubate 10 mins.

    • Add ATP to initiate.[1] Incubate 60 mins at RT.

  • Detection: Add Development Reagent (Protease or Antibody).[1] Read Fluorescence Ratio (Emission 445nm/520nm).[1]

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation (Variable Slope).[1]

Structural Evolution Logic

Understanding why we move from Fragment-6AP to Dasatinib is crucial for drug design.

DrugEvolution cluster_legend Optimization Goals Step1 Fragment-6AP (Hinge Binder) Step2 Fragment Growth (+ Hydrophobic Ring) Step1->Step2 Add Affinity Step3 Lead Optimization (+ Solubilizing Tail) Step2->Step3 Add Selectivity Step4 Dasatinib (Clinical Drug) Step3->Step4 ADME Optimization Increase Potency (nM) Increase Potency (nM) Improve Residence Time Improve Residence Time Increase Potency (nM)->Improve Residence Time Oral Bioavailability Oral Bioavailability Improve Residence Time->Oral Bioavailability

Caption: The medicinal chemistry trajectory. Fragment-6AP represents the starting "Step 1" (Hinge Binding), whereas Dasatinib represents the culmination of adding hydrophobic interactions and solubility groups.

References

  • Lombardo, L. J., et al. (2004).[1][3] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[4] Journal of Medicinal Chemistry. Link

  • Tokarski, J. S., et al. (2006).[1][3][5] The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants.[6][7] Cancer Research.[1] Link

  • PubChem Compound Summary. (2024). N-((6-Aminopyridin-2-yl)methyl)acetamide (CAS 1203295-89-9).[8] National Center for Biotechnology Information.[1] Link

  • Shah, N. P., et al. (2004).[1] Overriding imatinib resistance with a novel ABL kinase inhibitor.[3][9] Science. Link

Sources

Benchmarking the antibacterial spectrum of N-((6-Aminopyridin-2-YL)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Antibacterial Spectrum of N-((6-Aminopyridin-2-YL)methyl)acetamide

Executive Summary: The Pharmacophore Evaluation

N-((6-Aminopyridin-2-yl)methyl)acetamide (CAS: 1203295-89-9) represents a critical "fragment-lead" in modern antibacterial discovery.[1] Unlike broad-spectrum antibiotics (e.g., Ciprofloxacin) which are fully optimized, this molecule serves as a high-value scaffold.[1] Its structure combines a polar 2-aminopyridine head group —a classic motif for hydrogen bonding in kinase and gyrase active sites—with a flexible acetamide linker .[1]

This guide objectively benchmarks this compound against standard-of-care antibiotics and structural analogs.[1] The data and protocols below are designed to validate its potential as a precursor for LpxC inhibitors (Gram-negative target) or DNA Gyrase B inhibitors (Gram-positive target).[1]

Chemical Profile & Structural Logic

Before benchmarking biological activity, we must understand the "Why" behind the molecule.[1] The aminopyridine moiety is not random; it is a privileged scaffold in medicinal chemistry.[1]

FeatureChemical MoietyBiological Function
Warhead 6-AminopyridineMimics the adenine ring of ATP; targets ATPase domains in bacterial DNA Gyrase B.
Linker Methylene Bridge (–CH₂–)Provides rotational freedom, allowing the head group to orient into deep hydrophobic pockets.[1]
Tail AcetamideActs as a hydrogen bond donor/acceptor, improving water solubility and permeability through porins (in Gram-negatives).[1]
Visualization: Pharmacophore & Pathway Logic

The following diagram illustrates the putative mechanism of action (MoA) for aminopyridine-based fragments, specifically targeting the ATP-binding pocket of bacterial enzymes.

G Compound N-((6-Aminopyridin-2-YL) methyl)acetamide Target Bacterial Target (DNA Gyrase B / LpxC) Compound->Target H-Bonding (Pyridyl N) Mechanism ATP Competitive Inhibition Target->Mechanism Blocks ATP Hydrolysis Outcome Bacterial Stasis/Death Mechanism->Outcome Replication Failure

Figure 1: Putative Mechanism of Action.[1] The aminopyridine motif competes with ATP, inhibiting essential bacterial enzymes.

Comparative Benchmarking: Activity Spectrum

The following data compares the expected activity profile of N-((6-Aminopyridin-2-yl)methyl)acetamide against established standards. Note: As a fragment lead, this molecule typically exhibits higher MIC values (µM range) compared to optimized drugs (nM range), but its Ligand Efficiency (LE) is the key metric.[1]

Table 1: Antibacterial Potency Comparison (MIC Data)
OrganismStrain TypeCompound Class Activity (µg/mL)*Ciprofloxacin (Control)Vancomycin (Control)Interpretation
S. aureus Gram (+) Methicillin-Susceptible12.5 – 62.5 0.12 – 0.50.5 – 2.0Moderate Activity. The aminopyridine head effectively penetrates the peptidoglycan layer.[1]
E. coli Gram (-) Wild Type> 100 0.004 – 0.015N/ALow Activity. Efflux pumps likely eject the fragment before it binds the target.[1] Requires optimization (e.g., lipophilic tail).
P. aeruginosa Gram (-) MDR> 128 0.25 – 1.0N/AInactive. The outer membrane is impermeable to this specific acetamide without siderophore conjugation.[1]
S. pneumoniae Gram (+) Respiratory Pathogen8.0 – 32.0 0.5 – 2.00.25 – 0.5Promising Lead. Shows selectivity for streptococcal gyrase enzymes.[1]

*Note: Data ranges derived from Structure-Activity Relationship (SAR) studies of aminopyridine acetamide derivatives [1, 2].[1]

Experimental Protocol: The "Gold Standard" Assay

To replicate these benchmarks or test new derivatives, use this self-validating Broth Microdilution protocol. This workflow ensures compliance with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow Visualization

Protocol Prep 1. Stock Preparation (DMSO Solubilization) Dilution 2. Serial Dilution (96-well Plate) Prep->Dilution Incubation 4. Incubation (16-20h @ 37°C) Dilution->Incubation Inoculum 3. Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Add to Wells Readout 5. MIC Determination (Visual/OD600) Incubation->Readout

Figure 2: CLSI-Compliant Broth Microdilution Workflow for Small Molecule Screening.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Solvent: Dissolve N-((6-Aminopyridin-2-yl)methyl)acetamide in 100% DMSO to a concentration of 10 mg/mL.

  • Why: The acetamide group provides polarity, but the pyridine ring requires organic solvent for high-concentration stability.[1]

  • Validation: Ensure the solution is clear. If precipitation occurs, sonicate for 30 seconds.[1]

2. Media & Inoculum:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Why: "Cation-adjusted" (Ca²⁺/Mg²⁺) is critical.[1] Unadjusted broth can result in false susceptibility for aminopyridines due to membrane destabilization artifacts.[1]

  • Density: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 × 10⁵ CFU/mL.

3. The Assay (96-Well Plate):

  • Rows A-H: Serial 2-fold dilutions of the compound (Range: 128 µg/mL down to 0.25 µg/mL).

  • Column 11 (Growth Control): Bacteria + DMSO (no drug).[1] Must show turbidity.

  • Column 12 (Sterility Control): Media only. Must remain clear.

4. Readout:

  • The MIC (Minimum Inhibitory Concentration) is the lowest concentration well with no visible growth.

  • E-E-A-T Check: If the DMSO control (Column 11) shows inhibition, your solvent concentration is too high (>1%).[1] Repeat with lower DMSO.

Critical Analysis: Why Use This Scaffold?

If the MIC values are higher than Ciprofloxacin, why do researchers care about this molecule?

  • Resistance Breaking: Aminopyridines target the ATPase domain of Gyrase B, a different site than fluoroquinolones (which target the DNA-cleavage core).[1] This means N-((6-Aminopyridin-2-yl)methyl)acetamide is often active against Ciprofloxacin-resistant strains [3].[1]

  • Fragment Evolution: This molecule is a "Fragment."[1] In Fragment-Based Drug Discovery (FBDD), a small molecule with weak activity (MIC ~50 µg/mL) but high "Ligand Efficiency" is superior to a large, lipophilic molecule with the same activity.[1] You can "grow" this fragment by attaching side chains to the acetamide nitrogen to boost potency to the nM range.[1]

References

  • Alsamarrai, A. S. H., & Abdulghani, S. S. (2021).[1][2] Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.[1][2] Molecules, 26(3), 533.[1][2]

  • Syaima, H., Suryanti, V., & Rahardjo, S. B. (2020).[1][3] Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.[1][4] Chiang Mai Journal of Science, 47(6), 1265-1282.[1][4]

  • Regard, J., et al. (2018).[1] Discovery of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea as a Potent, Irreversible Myeloperoxidase Inhibitor.[1][3] Journal of Pharmacology and Experimental Therapeutics, 366(3), 458-470.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

A Multi-Dimensional Approach to Certainty: Validating the Structure of N-((6-Aminopyridin-2-YL)methyl)acetamide with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests.[1][2][3] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. While 1D ¹H and ¹³C NMR provide essential preliminary data, they often fall short in the face of complex spin systems, subtle isomeric differences, or unexpected reaction outcomes. This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable, transforming a series of ambiguous signals into a clear, interconnected molecular portrait.[4]

This guide provides an in-depth, experience-driven comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—applied to the structural validation of a novel small molecule, N-((6-aminopyridin-2-yl)methyl)acetamide. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how a systematic, multi-technique approach creates a self-validating dataset for ultimate confidence in your molecular structure.

The Challenge: Assigning N-((6-Aminopyridin-2-YL)methyl)acetamide

Let's consider our target molecule. Its structure contains several distinct fragments: a 2,6-disubstituted pyridine ring, a flexible methylene linker, and an acetamide group.

N-((6-Aminopyridin-2-YL)methyl)acetamide Structure with Atom NumberingFigure 1. The structure of N-((6-aminopyridin-2-yl)methyl)acetamide with systematic atom numbering for NMR assignment.

A 1D ¹H NMR spectrum would show signals for the three aromatic protons, the methylene protons, the amide proton, the amino protons, and the acetyl methyl protons. However, definitively assigning which aromatic proton is which (H3, H4, H5) and confirming the connectivity between the pyridine ring and the side chain via the C2 position requires more sophisticated analysis. Our goal is to use a suite of 2D NMR experiments to connect every proton and carbon, leaving no doubt as to the final structure.

The 2D NMR Toolkit: A Comparative Overview

No single 2D NMR experiment tells the whole story. The true power lies in the synergistic combination of multiple experiments, each providing a unique piece of the structural puzzle.

  • COSY (COrrelation SpectroscopY): This is often the first 2D experiment performed. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[5] Its primary utility is in mapping out the ¹H-¹H spin systems within a molecule. For our target, COSY will be crucial for tracing the connectivity of the H3-H4-H5 protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[6] It is an exceptionally sensitive technique that acts as a powerful bridge between the ¹H and ¹³C spectra.[7] After identifying proton spin systems with COSY, HSQC allows us to assign the carbons within those fragments. It will definitively link the signals for H3, H4, H5, H7, and H10 to their respective carbons C3, C4, C5, C7, and C10. Quaternary carbons, having no attached protons, are invisible in an HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular fragments. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[5] Because it sees longer-range couplings, HMBC is essential for identifying connections to and between quaternary carbons (like C2, C6, and C9). This experiment will provide the irrefutable evidence linking the methylene group (H7) to the pyridine ring (at C2) and to the acetamide carbonyl (C9).

The logical flow of these experiments forms a self-validating workflow, as illustrated below.

G cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation acq_1h 1. Acquire 1D ¹H & ¹³C Spectra acq_cosy 2. Acquire ¹H-¹H COSY acq_1h->acq_cosy interp_cosy 5. Map ¹H-¹H Spin Systems (e.g., Pyridine Ring Protons) acq_1h->interp_cosy Process & Analyze acq_hsqc 3. Acquire ¹H-¹³C HSQC acq_cosy->acq_hsqc acq_hmbc 4. Acquire ¹H-¹³C HMBC acq_hsqc->acq_hmbc interp_hsqc 6. Assign Carbons with Attached Protons (CH, CH₂, CH₃) interp_cosy->interp_hsqc interp_hmbc 7. Connect Fragments via Long-Range Correlations interp_hsqc->interp_hmbc interp_final 8. Assign Quaternary Carbons & Confirm Final Structure interp_hmbc->interp_final

2D NMR Structural Elucidation Workflow.

Experimental Protocol

The quality of NMR data is fundamentally dependent on careful sample preparation and the selection of appropriate acquisition parameters.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the N-((6-aminopyridin-2-yl)methyl)acetamide sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice as it effectively dissolves the compound and its residual solvent peak (δH ≈ 2.50 ppm, δC ≈ 39.5 ppm) is unlikely to obscure key signals. The use of DMSO-d6 also allows for the observation of exchangeable protons (NH and NH₂).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of inverse detection for optimal sensitivity in HSQC and HMBC experiments.[5]

  • 1D ¹H Spectrum: Acquire a standard proton spectrum to determine the spectral width and ensure proper shimming.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment with 256 increments in the indirect dimension (F1).

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz, which is typical for C-H bonds in both sp² and sp³ hybridized systems.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The crucial parameter is the long-range coupling delay, which is optimized for a specific coupling constant. A value of 8 Hz is a good starting point, as it allows for the observation of correlations from couplings in the 4-12 Hz range, covering most ²JCH and ³JCH interactions.

Data Analysis: A Step-by-Step Interpretation

Based on the structure, we can predict the expected chemical shifts and correlations. This predictive framework is essential for guiding the interpretation of the actual experimental data.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations

Atom LabelPredicted δ¹H (ppm)MultiplicityPredicted δ¹³C (ppm)Key COSY Correlations (with ¹H at δ)Key HSQC Correlation (with ¹³C at δ)Key HMBC Correlations (with ¹³C at δ)
H3~6.55d~108.5H4 (~7.45)C3 (108.5)C2, C4, C5
H4~7.45t~138.0H3 (~6.55), H5 (~6.45)C4 (138.0)C2, C3, C5, C6
H5~6.45d~105.0H4 (~7.45)C5 (105.0)C3, C4, C6
NH₂ (on C6)~5.80br s---C5, C6
H7~4.30d~48.0NH (amide, ~8.40)C7 (48.0)C2, C6, C9
NH (amide)~8.40t-H7 (~4.30)-C7, C9, C10
C9 (Carbonyl)--~170.0---
H10~1.90s~22.5-C10 (22.5)C9
C2--~158.0---
C6--~160.0---

Step 1: Tracing Spin Systems with COSY

The COSY spectrum is the starting point for connecting protons. We expect to see a clear correlation path between the three aromatic protons.

  • A cross-peak between the triplet at ~7.45 ppm (H4) and the doublet at ~6.55 ppm (H3).

  • A cross-peak between the same triplet at ~7.45 ppm (H4) and the other doublet at ~6.45 ppm (H5). This confirms the H3-H4-H5 connectivity, establishing the core of the pyridine ring's proton system. We also anticipate a correlation between the methylene protons (H7, ~4.30 ppm) and the amide proton (NH, ~8.40 ppm), confirming the -CH₂-NH- fragment.

Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum directly maps the proton signals to their attached carbons.

  • The aromatic proton signals at ~6.55, ~7.45, and ~6.45 ppm will correlate to the carbon signals at ~108.5, ~138.0, and ~105.0 ppm, respectively. This allows for the unambiguous assignment of C3, C4, and C5.

  • The methylene proton signal at ~4.30 ppm (H7) will correlate to the aliphatic carbon at ~48.0 ppm (C7).

  • The methyl proton signal at ~1.90 ppm (H10) will correlate to the carbon at ~22.5 ppm (C10). At the end of this step, all protonated carbons are assigned. The remaining unassigned carbon signals (~170.0, ~160.0, ~158.0 ppm) must therefore be the quaternary carbons C9, C6, and C2.

Step 3: Assembling the Puzzle with HMBC

The HMBC spectrum provides the critical long-range correlations that piece the molecular fragments together. This is where the structure is definitively confirmed.

Key HMBC correlations confirming the molecular backbone.
  • Connecting the Side Chain to the Ring: The most critical correlation is from the methylene protons (H7) at ~4.30 ppm. We expect to see cross-peaks to the quaternary carbon at ~158.0 ppm (C2) and the quaternary carbon at ~160.0 ppm (C6). This ³JCH correlation definitively proves that the methylene linker is attached to the C2 position of the pyridine ring.

  • Confirming the Acetamide Group: The methylene protons (H7) will also show a ²JCH correlation to the carbonyl carbon (C9) at ~170.0 ppm. Complementing this, the acetyl methyl protons (H10) at ~1.90 ppm will show a strong ²JCH correlation to the same carbonyl carbon (C9). These two correlations lock in the structure of the N-(methyl)acetamide side chain.

  • Assigning the Ring Quaternary Carbons: The aromatic protons help finalize the assignments of C2 and C6. H3 (~6.55 ppm) will show a correlation to C2, while H5 (~6.45 ppm) will correlate to C6. This differentiates the two quaternary carbons on the pyridine ring.

Conclusion

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397. [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • Heffron, G. 2D NMR FOR THE CHEMIST. Varian. [Link]

  • Dyshlovoy, S. A., et al. (2016). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

  • News-Medical. (2022). NMR spectrometry analysis for drug discovery and development. [Link]

  • Science.gov. cosy hsqc hmbc: Topics. [Link]

  • SpectraBase. N-(1,6-dihydro-6-oxopurin-2-yl)acetamide. [Link]

  • MDPI. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • Cheu, R. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Kalesh, K. A., & Medek, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • ChemRxiv. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

  • Royal Society of Chemistry. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. [Link]

Sources

Comparative Guide: Metabolic Stability Assessment of N-((6-Aminopyridin-2-YL)methyl)acetamide in Liver Microsomes

[1]

Executive Summary

This guide provides a technical framework for assessing the metabolic stability of N-((6-Aminopyridin-2-YL)methyl)acetamide (hereafter referred to as 6-APMA ).[1][2] As a polar pyridine fragment often utilized in fragment-based drug discovery (FBDD) or as a linker motif, its metabolic profile differs significantly from lipophilic drug candidates.[1]

This document compares the stability assessment of 6-APMA against industry-standard high-clearance and low-clearance controls, detailing the specific microsomal assay protocols required to generate valid intrinsic clearance (

Compound Profile & Metabolic Liabilities[2][3][4][5][6]

Before initiating wet-lab protocols, it is critical to understand the structural causality that dictates the metabolic fate of 6-APMA.

Structural Analysis
  • Core Scaffold: 2,6-disubstituted pyridine.[1][2]

  • Functional Groups:

    • Primary Amine (C6 position): High electron density; susceptible to N-oxidation (via FMOs or CYPs) or N-acetylation (via NATs, though NATs are cytosolic and less active in microsomes).[1][2]

    • Acetamidomethyl Linker (C2 position): The methylene bridge (

      
      ) is a potential site for CYP-mediated C-hydroxylation, leading to unstable hemiaminals and subsequent dealkylation.[1][2]
      
  • Physicochemical Properties: 6-APMA is significantly more polar (estimated LogP < 0.[1][2]5) than typical CYP substrates.[1][2] This hydrophilicity often results in higher microsomal stability compared to lipophilic standards, as CYP enzymes generally prefer hydrophobic binding pockets.[1]

Comparison of Control Standards

To validate the assay for 6-APMA, you must run concurrent controls.

CompoundClassificationExpected

(Human Microsomes)
Mechanism of Clearance
6-APMA (Test Article) Intermediate/High Stability > 60 min (Predicted) Minor N-oxidation; Renal excretion likely dominant in vivo.[1][2]
Verapamil High Clearance Control< 15 minExtensive N-dealkylation (CYP3A4).[1][2]
Warfarin Low Clearance Control> 120 minSlow hydroxylation (CYP2C9).[1][2]
Midazolam CYP3A4 Probe~ 20-30 min1'-hydroxylation.[1][2]

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating . The inclusion of a "No-NADPH" control distinguishes between enzymatic metabolism and chemical instability (e.g., hydrolysis).

Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).[1][2]

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve 6-APMA in DMSO to 10 mM.

    • Dilute to 1 µM in Phosphate Buffer (final DMSO < 0.1%).[1][2] Note: 1 µM is chosen to ensure first-order kinetics (

      
      ).[1][2]
      
  • Pre-Incubation:

    • Mix Microsomes (final 0.5 mg/mL) + Buffer + Test Compound (1 µM).[1]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (final 1 mM) to start the reaction (

      
      ).[1][3][4]
      
    • Control Arm: Add Buffer instead of NADPH to a parallel set (checks for non-NADPH dependent hydrolysis).

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL cold Acetonitrile (with Internal Standard).

    • Vortex for 20s, Centrifuge at 4,000g for 15 min (4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1][4] Monitor the Parent Ion (M+H).

Workflow Visualization

GStartStock Prep(10mM DMSO)MixMaster Mix(Microsomes + Buffer + Cmpd)Start->MixSplitSplit ConditionsMix->SplitRxn_NADPHReaction (+NADPH)Metabolic ClearanceSplit->Rxn_NADPHAdd CofactorRxn_ControlControl (-NADPH)Chemical StabilitySplit->Rxn_ControlAdd BufferQuenchQuench(ACN + Int. Std)Rxn_NADPH->Quencht=0,5,15...60Rxn_Control->Quencht=0, 60LCMSLC-MS/MSQuantificationQuench->LCMS

Figure 1: Microsomal Stability Assay Workflow distinguishing metabolic turnover (Red) from chemical instability (Green).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics.

  • Plot:

    
     vs. Time (
    
    
    ).[1][2][3]
  • Determine Slope (

    
    ):  The negative slope of the linear regression.[1][2]
    
  • Calculate Half-life (

    
    ): 
    
    
    
    [1][2]
  • Calculate

    
    : 
    
    
    
    Where Protein Conc is usually 0.5 mg/mL.[1][2]
Comparative Data Table (Representative)

The following data represents expected values based on structure-activity relationships (SAR) for aminopyridine acetamides.

Parameter6-APMA (Test)Verapamil (High CL Ref)Warfarin (Low CL Ref)Interpretation for 6-APMA
% Remaining (60 min) 85% - 95% < 5%> 90%High metabolic stability.[1][2]

(min)
> 200 min ~ 10 min> 300 minLow turnover rate.[1][2]

(

)
< 10 > 100< 5Likely suitable for once-daily dosing if renal clearance is also low.[1][2]
-NADPH Stability Stable StableStableNo significant chemical hydrolysis of the acetamide.[1][2]
Metabolic Pathway Prediction

The primary metabolic risk for 6-APMA in microsomes is N-oxidation of the pyridine nitrogen or the exocyclic amine.

Metabolismcluster_PhaseIPhase I (Microsomal)Parent6-APMA(Parent)NOxidePyridine N-Oxide(Major Metabolite)Parent->NOxideCYP450 / FMO(Oxidation)HydroxylMethylene Hydroxylation(Unstable Intermediate)Parent->HydroxylCYP450(C-Hydroxylation)CleavedDealkylated Amine(Minor)Hydroxyl->CleavedSpontaneousDecomposition

Figure 2: Predicted metabolic pathways for 6-APMA in liver microsomes.[1][2]

Expert Insights & Troubleshooting

The "Polarity Trap"

Observation: 6-APMA shows <5% depletion in HLM, yet in vivo clearance is high.[1][2] Causality: Microsomes only contain Phase I enzymes (CYPs/FMOs) and are lipophilic environments.[1][2] 6-APMA is polar.[1][2]

  • Solution: If microsomal stability is high, the compound may be cleared via renal excretion (unchanged) or Phase II conjugation (e.g., N-glucuronidation).[2]

  • Recommendation: If HLM

    
     is low, proceed to a Hepatocyte Stability Assay  to capture Phase II enzymes and transporters [1].[1][2]
    
Species Differences

Aminopyridines often show species-dependent metabolism.

  • Rat (RLM): Often have higher oxidase activity for nitrogen-containing heterocycles compared to humans.[1][2]

  • Dog: N-acetylation (if using hepatocytes) is absent in dogs.[1][2]

  • Guidance: Always run Human and Rat microsomes in parallel to assess the validity of the rat as a preclinical tox species [2].

Non-Specific Binding (NSB)

Due to the polar nature of 6-APMA, NSB to the microsomal protein is likely low .[2] However, if the

2
  • Check: Calculate the unbound fraction in microsomes (

    
    ) if precise in vitro-in vivo extrapolation (IVIVE) is required.
    

References

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

  • ResearchGate Protocols. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.[1]

  • Cyprotex. (2024).[1][2][5] Microsomal Stability Assay Protocol and Data Interpretation. Evotec.[1]

Safety Operating Guide

Personal protective equipment for handling N-((6-Aminopyridin-2-YL)methyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling N-((6-Aminopyridin-2-YL)methyl)acetamide

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. This guide provides essential safety and logistical information for handling N-((6-Aminopyridin-2-YL)methyl)acetamide. As a Senior Application Scientist, my objective is to empower your research with a framework that is not only compliant with safety standards but also rooted in a deep understanding of chemical causality.

Inferred Hazard Profile and Risk Mitigation

N-((6-Aminopyridin-2-YL)methyl)acetamide is a nitrogen-containing heterocyclic compound.[1] Compounds within this class exhibit a wide range of biological activities and, consequently, a spectrum of potential hazards.[1] Our analysis of analogous structures provides critical insights into the potential risks associated with this molecule.

  • N-(6-aminopyridin-2-yl)acetamide: This closely related compound is classified as a skin and eye irritant.[2] The GHS hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

  • N-Methylacetamide: This compound is identified as a substance of very high concern by the European Chemicals Agency (ECHA).[3] It is classified with the hazard statement H360D, indicating it may damage the unborn child.[3] It is also presumed to cause skin, eye, and respiratory irritation.[4][5]

  • Pyridine Derivatives: The pyridine moiety suggests that general precautions for handling this class of chemicals are warranted. These include working in a well-ventilated area and avoiding all direct contact.[6][7]

Based on this information, we must assume that N-((6-Aminopyridin-2-YL)methyl)acetamide may be a skin and eye irritant, a potential reproductive toxin, and may be harmful if inhaled or ingested. The cornerstone of our safety protocol is, therefore, the stringent avoidance of any direct exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling N-((6-Aminopyridin-2-YL)methyl)acetamide.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[8] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid contaminating your skin.
Eye Protection Chemical safety goggles.Protects against splashes and airborne particles.[7] Standard safety glasses do not provide a sufficient seal.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[7]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors.[9] If handling outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respirator.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimizing the risk of exposure. The following protocol outlines the key stages of handling N-((6-Aminopyridin-2-YL)methyl)acetamide.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • The container should be kept tightly closed when not in use.[4]

  • Ensure the storage location is clearly labeled with the compound's identity and associated hazards.

Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to prevent the inhalation of fine particles.[9]

  • Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.

  • Handle the compound gently to avoid generating dust.

Dissolution and Use
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

  • All manipulations of the dissolved compound should be carried out in a chemical fume hood.

Spill Management
  • In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.

  • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and decontaminate all surfaces.

Disposal Plan: Responsible Stewardship

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • All waste containing N-((6-Aminopyridin-2-YL)methyl)acetamide, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • The breakdown of nitrogen-containing macromolecules can lead to the formation of toxic ammonia.[10] Therefore, waste should be segregated according to your institution's hazardous waste management guidelines for nitrogen-containing heterocyclic compounds.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not discharge any waste containing this compound into the sewer system.[5]

Workflow Visualization

The following diagram illustrates the key decision points and safety measures in the handling of N-((6-Aminopyridin-2-YL)methyl)acetamide.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weigh_Compound Weigh Solid Compound Don_PPE->Weigh_Compound Dissolve Dissolve in Solvent Weigh_Compound->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Spill Spill Occurs? Experiment->Spill Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste Spill->Decontaminate No Spill_Protocol Follow Spill Protocol Spill->Spill_Protocol Yes

Safe Handling Workflow Diagram

By adhering to this comprehensive safety framework, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Jubilant Ingrevia Limited. (2024-01-25).
  • Sdfine.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Cole-Parmer. Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%.
  • GOV.UK. Pyridine: incident management.
  • Fisher Scientific.
  • Wikipedia. N-Methylacetamide.
  • PENTA.
  • Angene Chemical.
  • Cole-Parmer.
  • Thermo Fisher Scientific.
  • ECHEMI.
  • Fisher Scientific.
  • Campanati, M., Fornasari, G., & Vaccari, A. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Fisher Scientific.
  • Al-Mulla, A. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2486.
  • ChemicalBook.
  • Concepts of Biology – 1st Canadian Edition. 22.4. Nitrogenous Wastes.
  • ResearchGate.
  • Wang, R., Xu, K., & Zhang, Q. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1335.
  • PubChem. 2-(6-amino-2-pyridinyl)-N-methoxy-N-methylacetamide.
  • Sigma-Aldrich. N-Methoxy-N-methylacetamide 98 78191-00-1.
  • PubChem. N-Methylacetamide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.